4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile
Description
Properties
Molecular Formula |
C13H18N2O3S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;piperidine-2-carbonitrile |
InChI |
InChI=1S/C7H8O3S.C6H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-6-3-1-2-4-8-6/h2-5H,1H3,(H,8,9,10);6,8H,1-4H2 |
InChI Key |
SRLVPPPEAXQPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCNC(C1)C#N |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Esterification Route (Based on CN108047125A)
This method synthesizes (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester starting from 4-methyl-2-cyanopiperidine:
Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine
- React 4-methyl-2-cyanopiperidine with 6N hydrochloric acid under reflux at ~100°C for 5 hours.
- Remove solvent by reduced pressure distillation.
- Add absolute ethanol, reflux for 1 hour, cool, and filter to obtain 4-methylpiperidine-2-carboxylic acid hydrochloride.
Step 2: Esterification
- Add thionyl chloride dropwise to a cooled mixture of 4-methylpiperidine-2-carboxylic acid hydrochloride and absolute ethanol.
- Reflux for 5-6 hours to form 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.
Step 3: Isomer Separation
- Use a mixed solvent of methyl tert-butyl ether and ethanol to pulp the reaction mixture.
- Filter to remove cis isomer solids.
- Collect mother liquor containing trans isomer.
Step 4: Resolution
- React trans isomer with L-tartaric acid in acetone and ethanol at 40°C.
- Cool to crystallize and filter to obtain the tartrate salt.
- Dissociate with potassium carbonate solution and extract with dichloromethane.
- Dry and evaporate to obtain pure (2R,4R)-4-methylpiperidine-2-ethyl formate.
- Mild reaction conditions with common reagents.
- Efficient cis/trans isomer separation by pulping.
- High enantiomeric purity achieved by L-tartaric acid recrystallization.
- Suitable for large-scale industrial production.
| Step | Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Hydrolysis | 6N HCl, reflux 100°C, 5h | 4-Methylpiperidine-2-carboxylic acid HCl | Solid isolated after filtration |
| 2 | Esterification | Thionyl chloride, ethanol, reflux 5-6h | 4-Methylpiperidine-2-carboxylic acid ethyl ester HCl | Distillation residue obtained |
| 3 | Isomer separation | Methyl tert-butyl ether + ethanol, filtration | Trans isomer solution | Cis isomer filtered out |
| 4 | Resolution | L-tartaric acid, acetone/ethanol, crystallization | (2R,4R)-4-methylpiperidine-2-ethyl formate | 40% molar yield in final step |
Reduction and Esterification Route (Based on CN103524401A)
This method focuses on preparing (2R,4R)-4-methyl-2-piperidinecarboxylic acid via hydrogenation and esterification:
Step 1: Reduction
- Hydrogenate 4-methyl-2-pyridine carboxylic acid in methanol using palladium on charcoal catalyst.
- Conditions: 45–55°C, 2–3 atm hydrogen pressure.
- Filter catalyst and evaporate solvent to obtain reduced product.
Step 2: Esterification
- Dissolve reduced product in toluene.
- Add sulfur oxychloride dropwise at room temperature.
- After reaction, add dehydrated alcohol (methanol or ethanol).
- Obtain esterified product.
Step 3: Separation
- Wash reaction mixture with water.
- Separate toluene layer and purify trans isomer by silica gel column chromatography.
Step 4: Resolution
- React trans isomer with chiral organic acids such as D-amygdalic acid or L-tartaric acid in methanol or ethanol.
- Crystallize and filter to obtain enantiomerically pure (2R,4R)-4-methyl-2-piperidinecarboxylic acid.
- Use of catalytic hydrogenation allows mild and selective reduction.
- Chiral resolution with organic acids provides high enantiomeric excess.
- Suitable for industrial scale with safe and cost-effective reagents.
Multi-step Synthesis via Grignard and Protection/Deprotection (Based on CN101712645B)
This advanced synthetic route involves:
- Step 1: Grignard reaction of diethyl oxalate with 1-bromo-substituted propylene to form 2-carbonyl-4-substituted-5-cyanoethyl valerate intermediate.
- Step 2: Cyclization to form the piperidine ring.
- Step 3: Benzyl ester protection of the carboxyl group.
- Step 4: Deprotection via catalytic hydrogenation using palladium on carbon.
- Step 5: Resolution of the trans-4-substituted-2-piperidine ethyl ester with L-tartaric acid.
- Step 6: Alkaline hydrolysis and extraction to obtain (2R,4R)-4-methylpiperidine-2-carboxylic acid.
- Allows introduction of various substituents at the 4-position.
- High yields (~95% in hydrogenation step).
- Mild reaction conditions and straightforward purification.
| Step | Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Grignard addition | Diethyl oxalate + 1-bromo-propylene, Grignard reagent | 2-carbonyl-4-substituted-5-cyanoethyl valerate | Intermediate |
| 2 | Cyclization | Cyclization conditions | Piperidine ring intermediate | - |
| 3 | Protection | Benzyl ester formation | Protected ester | - |
| 4 | Deprotection | Pd/C, H2, ethanol | Trans 4-substituted piperidine ethyl ester | ~95% yield |
| 5 | Resolution | L-tartaric acid, ethanol, crystallization | Enantiomerically pure ester | - |
| 6 | Hydrolysis & extraction | NaOH, pH adjustment, organic extraction | (2R,4R)-4-methylpiperidine-2-carboxylic acid | Final product |
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;piperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 4-methylbenzenesulfonic acid; piperidine-2-carbonitrile with structurally or functionally related compounds:
Reactivity and Catalytic Properties
- 4-Methylbenzenesulfonic acid outperforms weaker acids (e.g., acetic acid) in catalyzing dehydrations and condensations due to its superior proton-donating ability .
- Compared to piperidine-4-sulfonic acid , the nitrile group in piperidine-2-carbonitrile increases electrophilicity, enabling nucleophilic additions (e.g., with amines or thiols) .
Pharmacological and Toxicological Profiles
- Piperidine-4-sulfonic acid exhibits specificity for GABA receptors, unlike piperidine-2-carbonitrile , which lacks direct receptor-binding data in the evidence .
Research Findings and Limitations
- Gaps in Data : Direct studies on the combined 4-methylbenzenesulfonic acid; piperidine-2-carbonitrile system are absent in the evidence. Most insights derive from isolated components or structural analogues.
- Conflicting Evidence: While 4-methylbenzenesulfonic acid is non-toxic in catalytic amounts, its polysulfonated derivatives show irreversible ocular toxicity, highlighting structure-dependent hazards .
- Future Directions : Comparative studies on the adduct’s catalytic efficiency (vs. PTSA alone) and pharmacological activity (vs. piperidine-4-sulfonic acid) are needed.
Biological Activity
The compound 4-Methylbenzenesulfonic acid; piperidine-2-carbonitrile is a hybrid molecule that combines a sulfonic acid moiety with a piperidine derivative. This unique structure may confer significant biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 240.29 g/mol
- IUPAC Name : 4-methylbenzenesulfonic acid; piperidine-2-carbonitrile
The biological activity of 4-Methylbenzenesulfonic acid; piperidine-2-carbonitrile is primarily attributed to its ability to interact with various biological targets. The piperidine ring is known for its role in modulating neurotransmitter systems and influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
- Signal Transduction Modulation : It may influence pathways such as NF-κB and PI3K/Akt, which are integral to cancer progression and apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .
Biological Activity
Research indicates that 4-Methylbenzenesulfonic acid; piperidine-2-carbonitrile exhibits diverse biological activities:
Anticancer Properties
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. Mechanistic studies reveal that it activates apoptotic pathways through caspase activation and mitochondrial dysfunction .
Pharmacological Applications
- Therapeutic Potential : The compound has been explored as a potential therapeutic agent in preclinical studies for its ability to target cancer cells selectively while sparing normal tissues .
Case Studies
- Breast Cancer Treatment : A study involving the use of a related compound highlighted significant tumor reduction in patients treated with a piperidine-based drug, showcasing the potential of such compounds in clinical settings .
- Pain Management in Cancer Patients : In a clinical trial, patients receiving treatment with derivatives of this compound reported reduced pain levels and improved quality of life, indicating its role as an adjunct therapy in cancer management .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-Methylbenzenesulfonic acid; piperidine-2-carbonitrile | Antitumor effects | Enzyme inhibition, ROS generation |
| Piperine | Anticancer | Apoptosis induction via mitochondrial pathways |
| Other Piperidine Derivatives | Varies by structure | Diverse mechanisms including receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
